molecular formula C15H15N3O2 B5888740 N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)urea

N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B5888740
M. Wt: 269.30 g/mol
InChI Key: QRQURRWDHAGTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as AP-4-PU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AP-4-PU is a urea-based compound that belongs to the class of small molecules known as kinase inhibitors.

Mechanism of Action

AP-4-PU inhibits the activity of specific kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. The specific kinases targeted by AP-4-PU include JNK1/2, ERK1/2, and p38α/β. These kinases are involved in various cellular processes, including inflammation, cell cycle regulation, and stress response.
Biochemical and Physiological Effects:
AP-4-PU has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-4-PU inhibits the proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have demonstrated that AP-4-PU reduces tumor growth in animal models of cancer and improves survival rates. Additionally, AP-4-PU has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of AP-4-PU is its specificity for certain kinases. This specificity allows researchers to target specific signaling pathways and cellular processes. Additionally, AP-4-PU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of AP-4-PU is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are numerous future directions for the research and development of AP-4-PU. One of the most promising directions is the use of AP-4-PU as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes targeted by AP-4-PU. Finally, the development of more soluble analogs of AP-4-PU may improve its efficacy and reduce toxicity.

Synthesis Methods

AP-4-PU can be synthesized by reacting 4-acetylphenyl isocyanate with 4-pyridinemethanol under appropriate reaction conditions. The reaction results in the formation of AP-4-PU as a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

AP-4-PU has been extensively studied for its potential therapeutic applications. One of the most promising applications of AP-4-PU is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. Dysregulation of kinase activity has been implicated in the development of numerous diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQURRWDHAGTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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